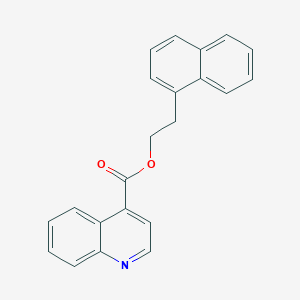![molecular formula C21H27N5O2 B12893477 6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione CAS No. 144511-04-6](/img/structure/B12893477.png)
6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione typically involves the reaction of 2-benzyl-6-bromobenzo[g]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product’s purity and yield. Further functionalization of the free amino groups can lead to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing advanced purification techniques to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and quinone functional groups in the compound .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives .
Applications De Recherche Scientifique
6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione has several scientific research applications:
Biology: The compound exhibits significant biological activity, including antitumor properties.
Medicine: Due to its antitumor activity, it is being investigated as a potential chemotherapeutic agent.
Industry: The compound’s unique structural properties make it useful in developing new materials and sensors.
Mécanisme D'action
The mechanism of action of 6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets such as topoisomerase IIα. The compound acts as a DNA intercalator, disrupting DNA replication and transcription processes, leading to cell death . Additionally, it can produce semiquinone free radicals in enzymatic reducing systems, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,9-Bis((2-aminoethyl)amino)benzo[g]isoquinoline-5,10-dione
- 6,9-Bis((2-hydroxyethyl)amino)benzo[g]isoquinoline-5,10-dione
- 6,9-Bis(substituted-amino)benzo[g]isoquinoline-5,10-diones
Uniqueness
6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione is unique due to its specific aminoalkyl substitution, which enhances its biological activity and potential therapeutic applications. Compared to similar compounds, it exhibits higher cytotoxicity against certain cancer cell lines and has a distinct mechanism of action involving DNA intercalation and free radical formation .
Propriétés
Numéro CAS |
144511-04-6 |
|---|---|
Formule moléculaire |
C21H27N5O2 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
6,9-bis(4-aminobutylamino)benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C21H27N5O2/c22-8-1-3-10-25-16-5-6-17(26-11-4-2-9-23)19-18(16)20(27)14-7-12-24-13-15(14)21(19)28/h5-7,12-13,25-26H,1-4,8-11,22-23H2 |
Clé InChI |
HCHOKVZZDXHUFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1NCCCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


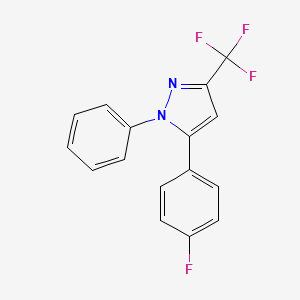
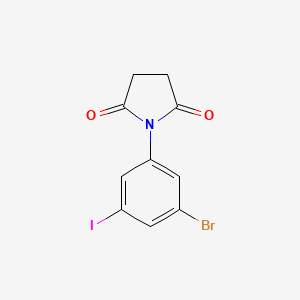
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
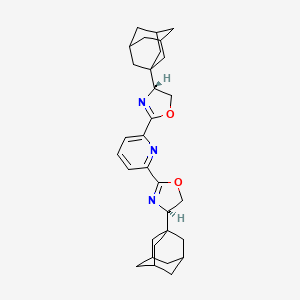
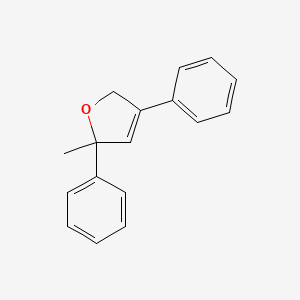
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
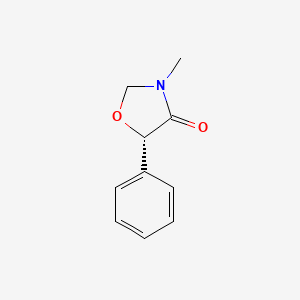
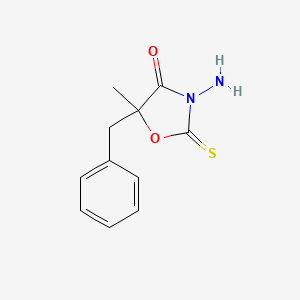
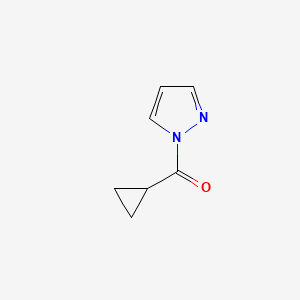
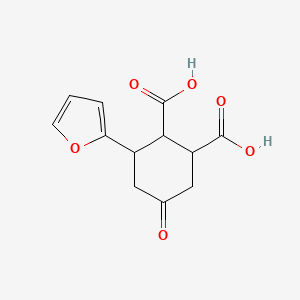
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
